Regulatory Acceptance Threshold: Higher Permitted Limit vs. Other Specified Impurities
Lansoprazole Sulfone has a higher permissible limit (0.3%) in lansoprazole drug substance compared to other specified impurities, making its accurate quantitation a critical quality attribute. In validated UHPLC methods, the acceptance criterion for Lansoprazole Sulfone is 0.3%, while Lansoprazole N-Oxide and Lansoprazole Sulfide are limited to 0.1% each [1]. This differential threshold underscores the need for a high-purity reference standard with certified identity and purity to ensure reliable quantitation at this level.
| Evidence Dimension | Impurity acceptance limit in lansoprazole drug substance |
|---|---|
| Target Compound Data | 0.3% (Lansoprazole Sulfone / EP Impurity B) |
| Comparator Or Baseline | Lansoprazole N-Oxide: 0.1%; Lansoprazole Sulfide: 0.1%; any unknown impurity: 0.1% |
| Quantified Difference | 3-fold higher limit for Lansoprazole Sulfone compared to other specified impurities |
| Conditions | UHPLC method validated per ICH guidelines; Hypersil Gold C18 column; 285 nm detection |
Why This Matters
Procurement of a dedicated, high-purity Lansoprazole Sulfone reference standard is essential to meet regulatory acceptance criteria, as this impurity is allowed at a higher level and thus represents a primary target for method validation and routine QC monitoring.
- [1] Krishnamohan, T., et al. (2012). Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure Liquid Chromatography. Asian Journal of Research in Chemistry, 5(7), 867-873. View Source
